![molecular formula C13H9F13 B14297449 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene CAS No. 116087-09-3](/img/structure/B14297449.png)
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene is a unique compound characterized by its bicyclic structure and the presence of a tridecafluorohexyl group. This compound is part of the norbornene family, known for its strained ring system which imparts significant reactivity. The presence of the tridecafluorohexyl group introduces fluorine atoms, which are known for their high electronegativity and ability to influence the compound’s chemical properties.
Méthodes De Préparation
The synthesis of 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic olefin.
Fluorination: The introduction of the tridecafluorohexyl group can be achieved through a series of fluorination reactions. This often involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the selective introduction of the fluorine atoms.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its strained ring system and fluorine atoms make it a valuable intermediate in various organic reactions.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. Its unique structure allows for the investigation of fluorine’s role in drug design and development.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Pathways: The compound may modulate various biochemical pathways, including those involved in signal transduction and metabolic processes. The exact pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
Norbornene: The parent compound, norbornene, lacks the fluorinated group and has different reactivity and applications.
2-Norbornene: Another derivative with different substituents, offering varied chemical properties and uses.
Bicyclo[2.2.1]hept-2-ene derivatives: Various derivatives with different functional groups can be compared to highlight the unique properties imparted by the tridecafluorohexyl group.
The uniqueness of 1-(Tridecafluorohexyl)bicyclo[22
Propriétés
Numéro CAS |
116087-09-3 |
|---|---|
Formule moléculaire |
C13H9F13 |
Poids moléculaire |
412.19 g/mol |
Nom IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H9F13/c14-8(15,7-3-1-6(5-7)2-4-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1,3,6H,2,4-5H2 |
Clé InChI |
LEFSJEOLPYPKFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


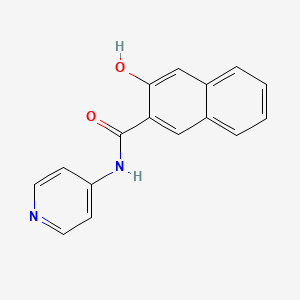

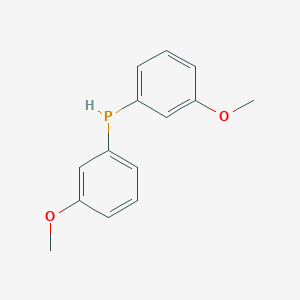
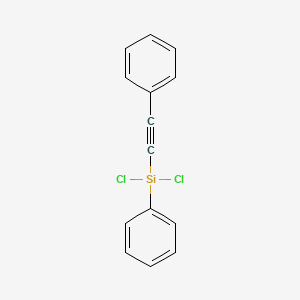
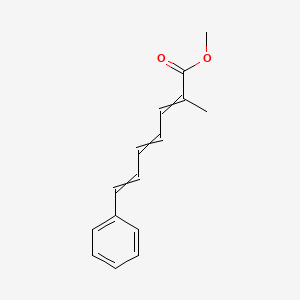


![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
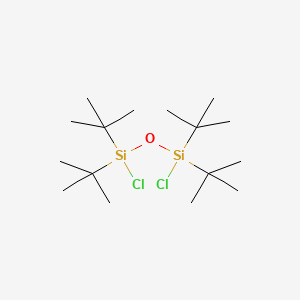
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)



